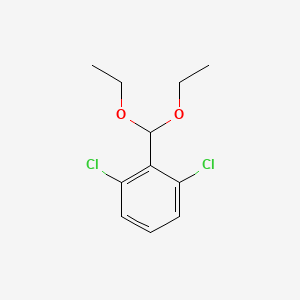
1,3-Dichloro-2-(diethoxymethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(diethoxymethyl)benzene is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a diethoxymethyl group is attached at the 2 position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(diethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the diethoxymethyl group. One common method is the chlorination of 2-(diethoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
1,3-Dichloro-2-(diethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The diethoxymethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
科学研究应用
1,3-Dichloro-2-(diethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dichloro-2-(diethoxymethyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of a chlorine atom. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the intermediate complex .
相似化合物的比较
Similar Compounds
1,3-Dichlorobenzene: Lacks the diethoxymethyl group, making it less reactive in certain substitution reactions.
2,4-Dichloro-1-(diethoxymethyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
1,3-Dichloro-2-(diethoxymethyl)benzene is unique due to the presence of both chlorine atoms and the diethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
35364-85-3 |
|---|---|
分子式 |
C11H14Cl2O2 |
分子量 |
249.13 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(diethoxymethyl)benzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-14-11(15-4-2)10-8(12)6-5-7-9(10)13/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
AJZKBWSOBBTKRY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=C(C=CC=C1Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


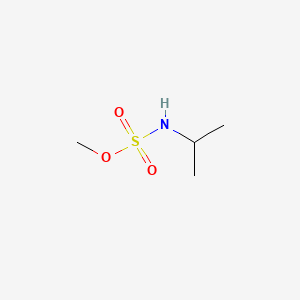
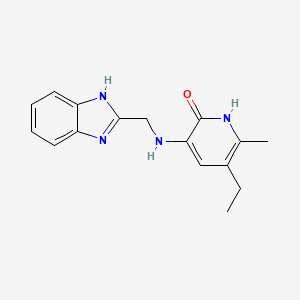
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
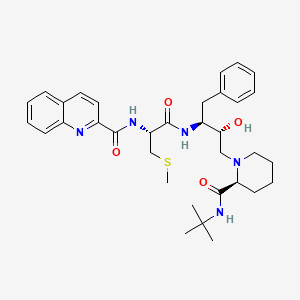




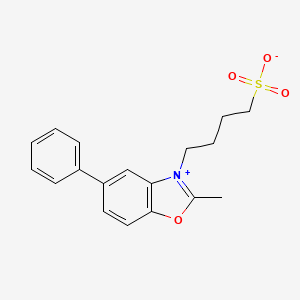
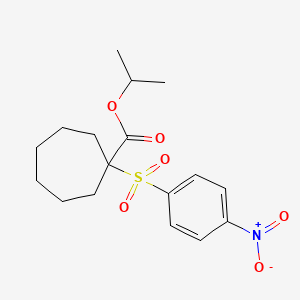
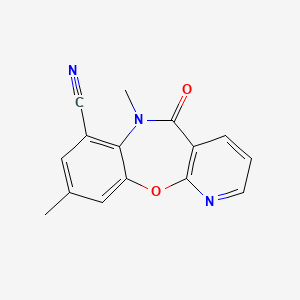
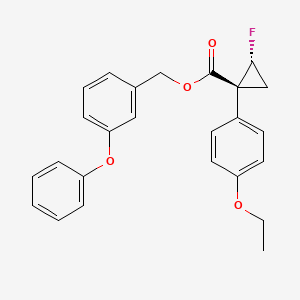
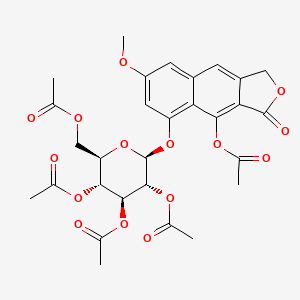
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
